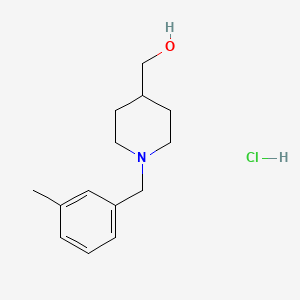
(1-(3-甲基苄基)哌啶-4-基)甲醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . For example, piperidine can be produced industrially by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst .Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex. For instance, the compound “(1-(4-Methylbenzyl)-3-piperidinyl)methanamine hydrochloride” has a linear formula of C14H23N2Cl1 .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary. For example, piperidine is a colorless liquid with an odor described as objectionable, typical of amines .作用机制
The exact mechanism of action of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride has been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation, and to modulate the activity of glutamate receptors, which are important for learning and memory. (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride may also have anti-inflammatory effects and can reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on dopamine and glutamate systems, (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride can also reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in the brain.
实验室实验的优点和局限性
(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride has several advantages for lab experiments, including its high purity, stability, and solubility in water. (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride can be easily synthesized and can be used in various in vitro and in vivo assays to investigate its effects on different biological systems. However, one limitation of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride is that its mechanism of action is not fully understood, which can make it difficult to interpret its effects in some experiments.
未来方向
There are several future directions for research on (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride can also be studied for its potential as a treatment for drug addiction and other psychiatric disorders. Further studies are needed to fully understand the mechanism of action of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride and its effects on different biological systems.
合成方法
The synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride involves several steps, starting with the reaction between 3-methylbenzylamine and 4-piperidone to obtain 1-(3-Methylbenzyl)piperidin-4-ol. This intermediate is then converted to (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride hydrochloride by reacting it with hydrochloric acid. The purity of the final product is determined by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
哌啶衍生物的合成方法
哌啶是药物构建中不可或缺的结构单元。研究人员已经开发出多种合成方法来获得取代的哌啶。这些方法包括氢化、环化、环加成、环合和多组分反应。目标是创建具有特定官能团和立体化学的多样化哌啶衍生物。
a. 抗疟疾剂: 对抗疟疾药物的耐药性日益增强,需要寻找新的化合物。合成的 1,4-二取代哌啶已被评估其抗疟疾活性。 这些结构简单的分子有望成为潜在的抗疟疾剂 .
b. 抗氧化性能: 天然存在的基于哌啶的化合物,例如胡椒碱(存在于胡椒科植物中),表现出强大的抗氧化作用。 胡椒碱清除自由基的能力使其具有有益的效果 .
安全和危害
属性
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-3-2-4-14(9-12)10-15-7-5-13(11-16)6-8-15;/h2-4,9,13,16H,5-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTWASUNLACDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
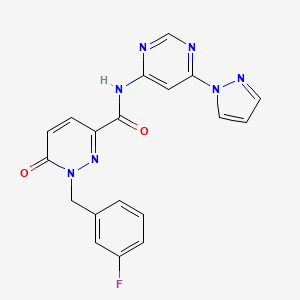


![7-(tert-butyl)-1,3-dimethyl-8-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471868.png)
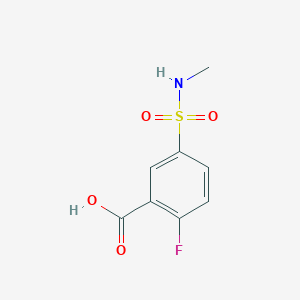
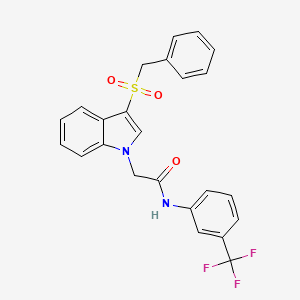
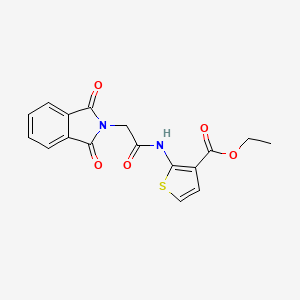
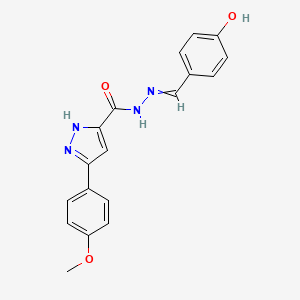

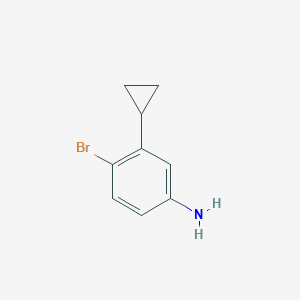
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2471881.png)
![2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2471884.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2471886.png)
![1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2471887.png)
